molecular formula C10H17BrO B13186448 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane

1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane

Cat. No.: B13186448
M. Wt: 233.14 g/mol
InChI Key: OYADRRZCURKCLY-UHFFFAOYSA-N
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Description

1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane is a synthetic organic compound characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to a methoxy-substituted cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et3N) in the presence of ethyl cyanoacetate or malononitrile . This reaction proceeds efficiently, yielding the desired bromomethyl cyclopropane derivatives in excellent yields within a short reaction time .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.

    Cyclization Reactions: The cyclopropyl ring can participate in ring-opening or ring-closing reactions under specific conditions.

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Sodium borohydride (NaBH4): Employed in reduction reactions.

    Palladium catalysts: Utilized in cyclization and coupling reactions.

Major Products Formed: The major products formed from these reactions include substituted cyclopropanes, alcohols, ketones, and various cyclized derivatives .

Scientific Research Applications

1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • 1-(Bromomethyl)cyclopropylmethanol
  • 1-(Bromomethyl)cyclopropylacetonitrile
  • 1-(Bromomethyl)cyclopropylbenzene

Uniqueness: 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane is unique due to its combination of a bromomethyl group with a cyclopropyl and methoxy-substituted cyclopentane ring.

Properties

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

IUPAC Name

1-[1-(bromomethyl)cyclopropyl]-2-methoxycyclopentane

InChI

InChI=1S/C10H17BrO/c1-12-9-4-2-3-8(9)10(7-11)5-6-10/h8-9H,2-7H2,1H3

InChI Key

OYADRRZCURKCLY-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC1C2(CC2)CBr

Origin of Product

United States

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